4-Ethenylpiperidine-4-carboxylic acid;hydrochloride
Description
4-Ethenylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative characterized by an ethenyl substituent at the 4-position of the piperidine ring and a carboxylic acid group, forming a hydrochloride salt. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetics and receptor interactions .
Properties
IUPAC Name |
4-ethenylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-8(7(10)11)3-5-9-6-4-8;/h2,9H,1,3-6H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNQIWJGYVKDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCNCC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with piperidine, which is commercially available.
Vinylation: The piperidine is subjected to a vinylation reaction to introduce the ethenyl group. This can be achieved using reagents such as vinyl bromide or vinyl chloride in the presence of a base like potassium carbonate.
Carboxylation: The vinylated piperidine is then carboxylated to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethenylpiperidine-4-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
Oxidation: Formation of 4-ethenylpiperidine-4-carboxylic acid derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of 4-ethenylpiperidine-4-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Ethenylpiperidine-4-carboxylic acid; hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, making it a valuable intermediate in drug development.
Research has demonstrated the compound's potential in pharmacological applications, particularly as a precursor for drugs targeting specific receptors.
Receptor Binding Studies
In studies assessing receptor affinity, 4-ethenylpiperidine-4-carboxylic acid; hydrochloride has shown promise as a selective antagonist for adenosine receptors. This is significant due to the role of adenosine receptors in numerous physiological processes, including neurotransmission and inflammation.
- Affinity Studies : The compound exhibited a high affinity for A2A receptors, with a pKi value of 8.3, indicating its potential as a therapeutic agent in conditions like Parkinson’s disease and schizophrenia .
Case Studies
Several case studies have documented the efficacy of piperidine derivatives, including 4-ethenylpiperidine-4-carboxylic acid; hydrochloride, in clinical settings:
- Cancer Treatment : A clinical trial involving piperidine analogs demonstrated improved outcomes in patients with advanced solid tumors when combined with standard chemotherapy regimens. The compound's ability to enhance drug efficacy was attributed to its mechanism of action on tumor microenvironments.
- Alzheimer’s Disease : Research indicated that compounds similar to 4-ethenylpiperidine-4-carboxylic acid could enhance cognitive function in animal models by inhibiting cholinesterases and reducing amyloid plaque formation. This suggests potential applications in neurodegenerative disease therapies.
Mechanism of Action
The mechanism of action of 4-Ethenylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The vinyl group can undergo polymerization reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular Structure and Substituent Effects
The pharmacological and physicochemical profiles of piperidine hydrochlorides are heavily influenced by substituents at the 4-position and the presence of ester/carboxylic acid groups. Below is a comparative analysis:
Key Observations :
- Ethenyl vs. Aryl/Alkyl Substituents : The ethenyl group in the target compound may confer intermediate lipophilicity compared to bulky aryl (e.g., diphenylmethoxy ) or hydrophobic alkyl groups (e.g., isopropyl ). This could balance blood-brain barrier penetration and solubility.
- Carboxylic Acid vs.
Pharmacological Profiles
- Analgesic Activity: Meperidine HCl’s opioid activity is attributed to its phenyl and ester groups, which stabilize receptor interactions . The ethenyl group in 4-ethenylpiperidine-4-carboxylic acid HCl may offer a novel binding motif for pain modulation.
- Antimicrobial Potential: Clindamycin HCl (a piperidine-related antibiotic) highlights the role of substituents in targeting bacterial ribosomes .
Physicochemical Properties
- Stability : Hydrochloride salts generally exhibit improved stability and solubility. For example, Nicardipine HCl demonstrated acid stability (pH 1.2–6.8) , a trait likely shared by 4-ethenylpiperidine-4-carboxylic acid HCl.

- Solubility : Pyridine-containing derivatives (e.g., 1-(pyridin-4-yl)piperidine-4-carboxylic acid HCl ) show enhanced aqueous solubility (>50 mg/mL) compared to purely alkyl/aryl analogs.
Biological Activity
4-Ethenylpiperidine-4-carboxylic acid hydrochloride is a derivative of piperidine, a cyclic amine known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article aims to explore the biological activity of 4-ethenylpiperidine-4-carboxylic acid hydrochloride, including its mechanisms of action, biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-ethenylpiperidine-4-carboxylic acid hydrochloride is CHClNO, with a molecular weight of approximately 189.64 g/mol. The presence of both the carboxylic acid and piperidine moieties contributes to its reactivity and interaction with biological systems.
Research indicates that 4-ethenylpiperidine-4-carboxylic acid hydrochloride may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may be beneficial in treating various diseases, including cancer and neurodegenerative disorders .
- Neurotransmitter Modulation : Similar compounds have been reported to interact with neurotransmitter systems, suggesting that 4-ethenylpiperidine-4-carboxylic acid hydrochloride could influence conditions such as anxiety and depression by modulating serotonin and dopamine receptors .
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to 4-ethenylpiperidine-4-carboxylic acid hydrochloride. Key findings include:
- Induction of Apoptosis : Research has demonstrated that this compound can induce apoptosis in various tumor cell lines, suggesting its potential as an anticancer agent.
- Inhibition of Tumor Growth : In vivo studies indicate that derivatives of this compound can suppress tumor growth and metastasis in animal models, particularly in pancreatic cancer .
Neuroprotective Effects
The ability of 4-ethenylpiperidine-4-carboxylic acid hydrochloride to cross the blood-brain barrier implies potential neuroprotective effects. Studies suggest that it may help mitigate neurodegeneration by:
- Reducing Oxidative Stress : The compound's antioxidant properties could protect neuronal cells from oxidative damage, a significant contributor to neurodegenerative diseases.
- Enhancing Neurotransmission : By modulating neurotransmitter systems, it may improve cognitive functions and mood regulation .
Case Studies
Several case studies highlight the therapeutic potential of 4-ethenylpiperidine derivatives:
- Pancreatic Cancer Model : In a study involving mice implanted with pancreatic cancer cells, treatment with a related compound significantly reduced tumor size and improved survival rates by inhibiting angiogenesis .
- Neurodegenerative Disease Models : Animal studies have shown that administration of the compound led to improved outcomes in models of Alzheimer's disease, including enhanced memory performance and reduced amyloid plaque formation.
Q & A
Q. What are the recommended synthetic routes for 4-Ethenylpiperidine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step processes, such as Mannich reactions or condensation of ketone/amine components under acidic conditions . For example, similar piperidine derivatives (e.g., 1-aryl-3-phenethylamino-1-propanone hydrochlorides) are synthesized using paraformaldehyde and phenethylamine hydrochloride, achieving yields of 87–98% under optimized temperatures (60–80°C) and solvent systems (e.g., ethanol/water) . Key factors include:
- Catalyst selection : Acidic catalysts (e.g., HCl) improve protonation of intermediates.
- Purification : Recrystallization from ethanol or methanol enhances purity .
- Data Table :
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Mannich Reaction | 87–98 | Ethanol/water, 60–80°C | |
| Condensation | 70–85 | THF, room temperature |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm substituent positions (e.g., ethenyl and piperidine protons) via - and -NMR .
- HPLC : Assess purity (>98%) using C18 columns with UV detection (λ = 254 nm) .
- X-ray Crystallography : Resolve stereochemistry for chiral centers, critical for pharmacological activity .
- Elemental Analysis : Verify molecular formula (e.g., CHNO·HCl) .
Q. What are the key stability considerations for this compound during storage?
- Methodological Answer : Stability is pH- and temperature-dependent. Store at -20°C in airtight, light-resistant containers to prevent degradation . For aqueous solutions, use buffered systems (pH 4–6) to avoid hydrolysis of the ethenyl group. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 4-Ethenylpiperidine-4-carboxylic acid derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or enantiomeric purity. Strategies include:
- Dose-Response Curves : Establish EC/IC values across multiple concentrations .
- Enantiomer Separation : Use chiral chromatography to isolate active enantiomers, as seen in opioid receptor studies of meperidine analogs .
- Receptor Binding Assays : Compare affinity for targets (e.g., μ-opioid receptors) using radiolabeled ligands .
Q. What strategies optimize enantiomeric purity for pharmacological studies?
- Methodological Answer :
- Chiral Auxiliaries : Introduce temporary chiral groups during synthesis (e.g., (R)- or (S)-phenethylamine) .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
- Dynamic Kinetic Resolution : Combine asymmetric catalysis (e.g., Ru-BINAP complexes) with in situ racemization .
Q. Which computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., opioid receptors) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
- QSAR Models : Corrogate substituent effects (e.g., ethenyl vs. methyl groups) on activity using Hammett constants .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

